molecular formula C22H22BrN3O3S B3573684 N~2~-(4-Bromobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]glycinamide CAS No. 6031-83-0

N~2~-(4-Bromobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]glycinamide

Cat. No.: B3573684
CAS No.: 6031-83-0
M. Wt: 488.4 g/mol
InChI Key: GTBSQIYWYBKAAJ-UHFFFAOYSA-N
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Description

N~2~-(4-Bromobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]glycinamide is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a bromobenzene sulfonyl group, a phenylethyl group, and a pyridinylmethyl group attached to a glycinamide backbone. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-Bromobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]glycinamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-bromobenzenesulfonyl chloride, which can be synthesized by sulfonation of bromobenzene followed by chlorination. The subsequent steps involve the coupling of these intermediates with glycinamide derivatives under controlled conditions, often using catalysts and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade reagents, and employing large-scale reactors. The process also involves rigorous quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-Bromobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting sulfonyl groups to thiols.

    Substitution: The bromine atom in the bromobenzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N2-(4-Bromobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]glycinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-Chlorobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]glycinamide
  • N~2~-(4-Methylbenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]glycinamide

Uniqueness

N~2~-(4-Bromobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]glycinamide is unique due to the presence of the bromobenzene sulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O3S/c23-19-9-11-21(12-10-19)30(28,29)26(15-13-18-6-2-1-3-7-18)17-22(27)25-16-20-8-4-5-14-24-20/h1-12,14H,13,15-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBSQIYWYBKAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360514
Record name N~2~-(4-Bromobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6031-83-0
Record name N~2~-(4-Bromobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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